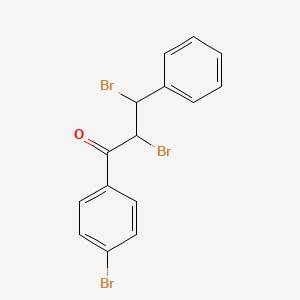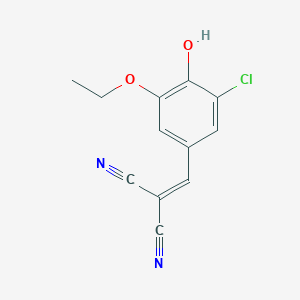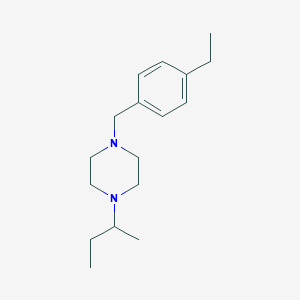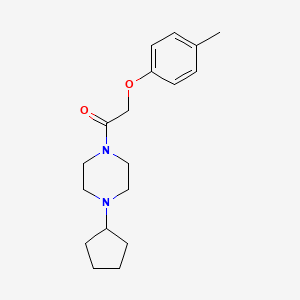![molecular formula C14H9BrClFO2 B10885228 3-Bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B10885228.png)
3-Bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9BrClFO2 It is a derivative of benzaldehyde, featuring bromine, chlorine, and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a suitable benzaldehyde derivative, followed by the introduction of the 4-fluorobenzyl group through an etherification reaction. The reaction conditions often require the use of strong acids or bases, along with appropriate solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: 3-Bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzoic acid.
Reduction: 3-Bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the 4-fluorobenzyl group.
4-Bromo-3-fluorobenzaldehyde: Lacks the chlorine and 4-fluorobenzyl substituents.
3-Chloro-4-(4-fluorobenzyloxy)benzaldehyde: Similar but with different halogen substitution patterns.
Uniqueness
3-Bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde is unique due to the specific combination of bromine, chlorine, and fluorine substituents, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H9BrClFO2 |
|---|---|
Molecular Weight |
343.57 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9BrClFO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-1-3-11(17)4-2-9/h1-7H,8H2 |
InChI Key |
SCXLGLSAZFPXQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10885148.png)

![1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate](/img/structure/B10885161.png)

![2-[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B10885169.png)

![(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B10885186.png)

![2-(4-Bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10885197.png)

![(5Z)-5-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10885203.png)
![4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B10885207.png)
![1-(3-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}propyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10885220.png)
![2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B10885231.png)
